molecular formula C7H10BrN5O B13305576 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13305576
M. Wt: 260.09 g/mol
InChI Key: CXDBOZQKXIFSNX-UHFFFAOYSA-N
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Description

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a triazole ring substituted with an amino and bromo group, linked to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted triazole derivative .

Scientific Research Applications

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and bromo groups on the triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . The exact pathways and targets would depend on the specific application and context of use.

Properties

Molecular Formula

C7H10BrN5O

Molecular Weight

260.09 g/mol

IUPAC Name

5-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-4-1-2-5(14)10-4/h4H,1-3H2,(H2,9,12)(H,10,14)

InChI Key

CXDBOZQKXIFSNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

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